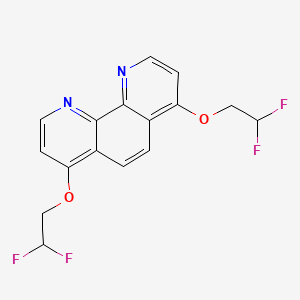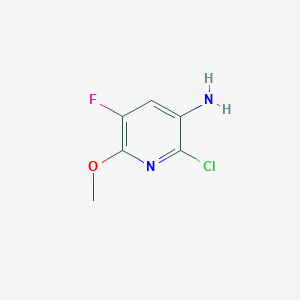
(R)-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tritylthio group, and a hydroxybutanamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds. The Fmoc group is commonly used for protecting the amino group, while the trityl group protects the thiol group. The synthesis may involve the use of reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2).
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection agents: Piperidine for Fmoc removal.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and free thiol groups from reduction. Deprotection of the Fmoc group yields the free amino group, which can participate in further peptide coupling reactions.
Applications De Recherche Scientifique
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized peptides for research and development.
Mécanisme D'action
The mechanism of action of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a tritylthio group.
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(ethylthio)propanoic acid: Similar structure but with an ethylthio group instead of a tritylthio group.
Uniqueness
The presence of the tritylthio group in ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, offering potential advantages in specific applications.
Propriétés
Formule moléculaire |
C41H38N2O6S |
|---|---|
Poids moléculaire |
686.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H38N2O6S/c1-27(44)37(43-40(48)49-25-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)38(45)42-36(39(46)47)26-50-41(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,27,35-37,44H,25-26H2,1H3,(H,42,45)(H,43,48)(H,46,47)/t27-,36-,37+/m0/s1 |
Clé InChI |
VTVAYHIYTUGXDE-HZULNATNSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
SMILES canonique |
CC(C(C(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)


![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)

![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)




